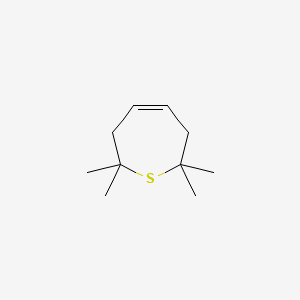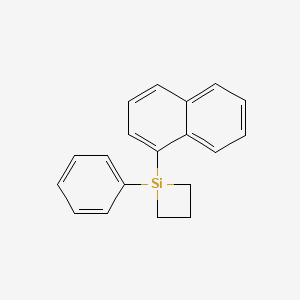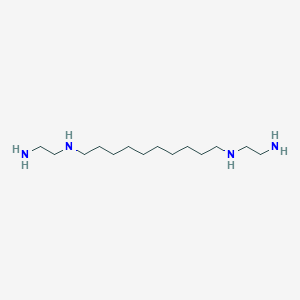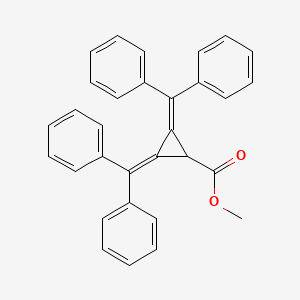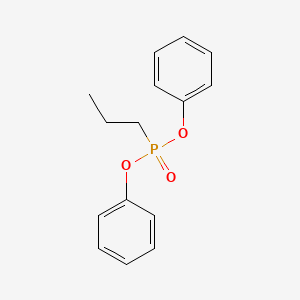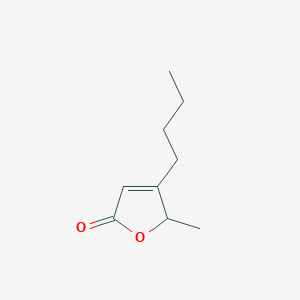
2(5H)-Furanone, 4-butyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-butyl-5-methyl- is an organic compound with the molecular formula C9H14O2 It belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-butyl-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-butyl-5-methyl-2(5H)-furanone with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2(5H)-Furanone, 4-butyl-5-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-butyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the butyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuranone or tetrahydrofuranone.
Substitution: Halogenated furanones or alkylated derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-butyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-butyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 4-butyl-5-ethyl-
- 2(5H)-Furanone, 4-butyl-5-propyl-
- 2(5H)-Furanone, 4-butyl-5-isopropyl-
Uniqueness
2(5H)-Furanone, 4-butyl-5-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
54145-08-3 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-butyl-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-9(10)11-7(8)2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
NPHGQBFFGSQNDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


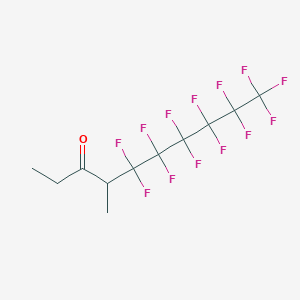
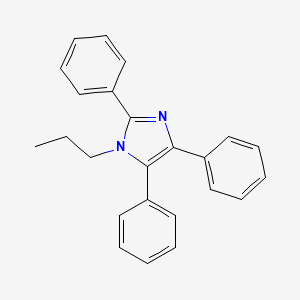
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
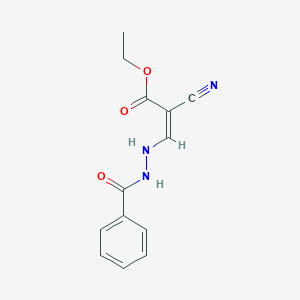
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
